Potassium tricyanomethanide

描述

准备方法

Synthetic Routes and Reaction Conditions: Potassium tricyanomethanide can be synthesized through the reaction of tricyanomethane with potassium hydroxide. The reaction typically involves the addition of tricyanomethane to an aqueous solution of potassium hydroxide, followed by crystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced by treating tricyanomethane with potassium carbonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

化学反应分析

Cycloaddition Reactions

Potassium tricyanomethanide engages in cycloaddition reactions with compounds like [SNS][AsF6] in liquid SO2, leading to the formation of cycloaddition products . For instance, the reaction of [SNS][AsF6] with K[C(CN)3] yields products such as (NC)2CCNSNS, [(NC)C(CNSNS)2][AsF6], and [C(CNSNS)3][AsF6]2·SO2 .

Reactions with Amines

This compound reacts with amines to produce alkyl ammonium tricyanomethanide . It serves as a precursor in the preparation of dicyano ketene aminals .

Use as a Ligand in Organometallic Chemistry

This compound is utilized in the preparation of tricyanomethanide-bridged binuclear organometallic complexes, including Cp(dppe)FeC(CN)3 and Cp(PPh3)2RuC(CN)3 .

Ring Enlargement Reactions

This compound can act as a nitrogen nucleophile in ring enlargement reactions of three-membered heterocycles, such as H-azirines, leading to the formation of 2-(dicyanomethylidene)oxazolidine derivatives or the creation of thiazolidine, imidazolidine, or imidazoline compounds .

Generation of Tricyanomethane and its Tautomer

This compound can be used to generate tricyanomethane and its ketenimine tautomer . Tricyanomethane can be formed from this compound, dilute sulfuric acid, and diethyl ether .

Reaction Mechanism Insights

Molecular orbital calculations suggest that cycloaddition processes involving this compound do not proceed through conventional frontier-orbital HOMO-LUMO interactions . The reactions are believed to be electrostatically induced, involving electron donation from lower-lying filled MOs into the [SNS]+ LUMO .

Purity and Handling

This compound can be purified through recrystallization processes to remove organic impurities and achieve high purity . It is essential to maintain specific pH conditions during its preparation to optimize yield and purity .

科学研究应用

Chemical Synthesis

KTCM serves as a precursor in the synthesis of dicyano ketene aminals. It reacts with amines to form alkyl ammonium derivatives, which are valuable in organic synthesis . This property is particularly useful in the production of complex organic molecules used in pharmaceuticals and agrochemicals.

Solvation Dynamics Research

Recent studies have demonstrated that KTCM is an effective probe for investigating solvation dynamics due to its strong infrared absorption characteristics. Research utilizing femtosecond pump-probe spectroscopy has shown that KTCM can provide insights into vibrational energy transfer processes in aqueous solutions .

Key Findings:

- The degenerate transition modes of the tricyanomethanide ion allow for detailed analysis of hydration dynamics.

- Time-resolved vibrational spectroscopy has revealed ultrafast time scales associated with vibrational energy transfer, making KTCM an ideal candidate for studying solvation dynamics .

Environmental Applications

KTCM has been investigated for its potential in environmental remediation, particularly concerning cyanide degradation. The compound's biodegradation potential has been studied using specific bacterial strains capable of breaking down cyanide complexes, which can mitigate environmental contamination risks .

Case Study:

- A bacterial culture (KS-7D) was tested for its ability to degrade cyano-based ionic liquids, including KTCM, demonstrating effective biodegradation under controlled conditions. This application highlights KTCM's role in developing sustainable waste treatment processes .

Coordination Chemistry

Research has identified KTCM as a building block for coordination polymers, particularly with lanthanide ions. These polymers exhibit unique properties that can be exploited in materials science and catalysis .

Applications in Coordination Chemistry:

- Development of 1D and 2D lanthanide/tricyanomethanide coordination polymers opens avenues for advanced material applications.

- These materials may be utilized in electronic devices and sensors due to their distinct electronic properties.

Energy Storage Applications

KTCM has been explored as an electrolyte additive in lithium batteries and dye-sensitized solar cells. Its incorporation can enhance the performance of these energy storage systems by improving ionic conductivity and stability .

Data Table: Key Properties and Applications of KTCM

| Property/Application | Description |

|---|---|

| Chemical Synthesis | Precursor for dicyano ketene aminals; forms alkyl ammonium derivatives |

| Solvation Dynamics | Probe for vibrational energy transfer; insights into hydration dynamics |

| Environmental Remediation | Biodegradation potential using specific bacteria; cyanide complex breakdown |

| Coordination Chemistry | Building block for lanthanide coordination polymers |

| Energy Storage | Electrolyte additive in lithium batteries and solar cells |

作用机制

The mechanism of action of potassium tricyanomethanide involves its role as a nucleophile. In many reactions, it acts as a nitrogen-centered nucleophile, which is relatively unusual compared to other nucleophilic species . This unique behavior allows it to participate in a variety of chemical transformations, including ring enlargement and cycloaddition reactions .

相似化合物的比较

Sodium Tricyanomethanide: Similar in structure and reactivity but uses sodium instead of potassium.

Lithium Tricyanomethanide: Another analogous compound with lithium as the cation.

Uniqueness: Potassium tricyanomethanide is unique due to its specific reactivity and the types of complexes it can form. Its ability to act as a nitrogen-centered nucleophile sets it apart from other similar compounds, making it valuable in specialized chemical syntheses .

生物活性

Potassium tricyanomethanide (KTCM) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure and properties make it a subject of study for its biological activities, including potential applications in pharmacology and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

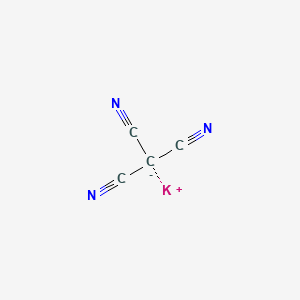

This compound is an ionic compound characterized by the presence of the tricyanomethanide anion . This structure imparts distinct physicochemical properties that contribute to its biological activity. The compound is soluble in polar solvents, which enhances its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | K[C(CN)₃] |

| Molar Mass | 157.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, KTCM was tested against five different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

| Salmonella enterica | 0.75 |

| Listeria monocytogenes | 0.5 |

Cytotoxicity Studies

While KTCM shows promising antimicrobial properties, its cytotoxicity has also been evaluated. A study involving human cell lines assessed the compound's effects on cell viability using MTT assays.

Table 3: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HCT116 (colon cancer) | 18 |

The results indicate that while KTCM possesses cytotoxic effects, it is selective towards cancer cell lines over normal cells, suggesting potential for targeted cancer therapies.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.

The biological activities of this compound can be attributed to its ability to interact with cellular components. The tricyanomethanide anion may form complexes with metal ions within biological systems, influencing enzymatic activities and signaling pathways.

Proposed Mechanism

- Cell Membrane Interaction : KTCM interacts with phospholipid bilayers, altering membrane permeability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Cytokine Modulation : KTCM reduces the expression of inflammatory mediators through transcriptional regulation.

属性

IUPAC Name |

potassium;methanetricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJPYQKGNUBNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[C-](C#N)C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4KN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449949 | |

| Record name | POTASSIUM TRICYANOMETHANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-69-2 | |

| Record name | POTASSIUM TRICYANOMETHANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Tricyanomethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Potassium tricyanomethanide comprises a potassium cation (K+) and a tricyanomethanide anion ([C(CN)3]-). The anion features a central carbon atom bonded to three cyano groups (-CN), which are highly electron-withdrawing. This electron-withdrawing nature makes the central carbon highly electrophilic, enabling it to readily participate in reactions with nucleophiles.

ANone: this compound is known to participate in various reactions, including:

- Cycloaddition reactions: It reacts with [SNS][AsF6] to yield several cycloaddition products, including a dithiadiazole derivative and a compound featuring three equivalent five-membered rings attached to a central carbon atom [].

- Nucleophilic substitution reactions: It serves as a precursor for the synthesis of chlorotricyanomethane when reacted with sulfuryl chloride [].

- Ring expansion reactions: It reacts with three-membered heterocycles like epoxides and aziridines to form larger ring systems, acting as a nitrogen-centered nucleophile [].

ANone: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include:

- IR spectroscopy: Provides information about the functional groups present in the molecule, especially the characteristic stretching frequencies of the cyano groups [, , ].

- NMR spectroscopy (13C and 14N): Offers insights into the carbon and nitrogen environments within the molecule, aiding in structural elucidation [].

- UV/Vis spectroscopy: Characterizes the electronic transitions within the molecule, providing information about conjugation and electronic structure [].

ANone: Yes, this compound has proven useful in preparing various transition metal complexes.

- It acts as a ligand to form nitrosyl complexes with cobalt and nickel, leading to compounds like [Co(NO)2C(CN)3]n and [Ni(NO)C(CN)3]n [].

- It forms complexes with lead, resulting in structures like the dimeric [Pb(2,2′-bipy)2(H2O)2(tcm)]2·(tcm)2·2H2O, where tcm represents the tricyanomethanide anion [].

- It has been utilized in synthesizing both mononuclear and binuclear organometallic complexes of iron and ruthenium. Notably, the electronic communication between metal centers bridged by tricyanomethanide was found to be greater than that observed with dicyanamide bridges [].

ANone: this compound is a versatile reagent with applications extending beyond coordination chemistry:

- Organic synthesis: It is a key starting material for synthesizing important intermediates like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is valuable for preparing a range of pharmaceutical compounds [].

- Fluorine chemistry: this compound reacts with perchlorylfluoride to yield fluorotricyanomethane, a compound studied for its structural properties [].

A: Molecular orbital calculations have been employed to understand the reaction mechanism of this compound with [SNS][AsF6] []. These calculations help in predicting the reactivity of the compound and designing new synthetic routes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。